molecular formula C7H12BrNO2 B024025 Arecaidine hydrobromide CAS No. 6013-57-6

Arecaidine hydrobromide

Número de catálogo: B024025
Número CAS: 6013-57-6
Peso molecular: 222.08 g/mol
Clave InChI: BZFFCPUUBJMUSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arecaidine hydrobromide is a pyridine alkaloid derived from the hydrolysis of arecoline, which is found in the areca nut (Areca catechu). This compound is known for its potent inhibitory effects on the uptake of gamma-aminobutyric acid (GABA), making it a significant subject of study in neuroscience and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arecaidine hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the reaction of arecoline with hydrobromic acid, resulting in the formation of this compound. The reaction typically requires controlled conditions to ensure the complete conversion of arecoline to this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arecoline and hydrobromic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Arecaidine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacological Activities

Arecaidine hydrobromide exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications. Key areas of research include:

  • Antiparasitic Activity : Historically, this compound has been utilized as an anthelmintic agent for treating tapeworm infections in dogs. Studies have shown that oral administration effectively controls tapeworms with a dosage of 40 mg over five days .
  • Anti-inflammatory Effects : Research indicates that arecaidine can inhibit inflammatory pathways. For instance, in rheumatoid arthritis models, arecaidine reduced joint swelling and inflammation in collagen-induced arthritis mice, demonstrating its potential as an anti-inflammatory agent .
  • Anticataract Activity : Arecaidine has shown promise in slowing cataract formation by inhibiting aldose reductase activity in vitro. This action helps mitigate osmotic stress caused by diabetes, which is a significant contributor to cataract development .
  • Neuroprotective Effects : Arecaidine exhibits neuroprotective properties that may benefit conditions like depression and anxiety. It has been linked to increased serotonin and norepinephrine levels in animal models, suggesting potential antidepressant effects .

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Rheumatoid Arthritis Management :
    • Study Design : In vitro assays on RA-FLSs and in vivo models using collagen-induced arthritis mice.
    • Findings : Arecaidine significantly reduced markers of inflammation and joint damage at doses ranging from 60 mg/kg .
  • Cataract Prevention :
    • Study Design : In vitro testing on rat lens and kidney tissues.
    • Findings : Concentration-dependent inhibition of aldose reductase was observed, with significant improvements in lens transparency at higher doses (10 μg/ml) .
  • Neuropharmacological Effects :
    • Study Design : Behavioral tests on rodents to assess antidepressant activity.
    • Findings : Arecaidine treatment led to increased levels of neurotransmitters associated with mood regulation, indicating potential for treating depressive disorders .

Mecanismo De Acción

Arecaidine hydrobromide exerts its effects primarily through the inhibition of GABA uptake. It acts as a substrate for the hydrogen ion-coupled amino acid transporter 1 (PAT1, SLC36A1), competitively inhibiting the uptake of L-proline. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission .

Comparación Con Compuestos Similares

Uniqueness: Arecaidine hydrobromide is unique due to its specific inhibitory effects on GABA uptake and its relatively lower toxicity compared to arecoline. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Arecaidine hydrobromide, a salt of arecoline, is derived from the betel nut and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is an active alkaloid primarily found in the areca nut (Areca catechu). Historically, it has been used to treat tapeworm infections in canines. Recent research highlights its potential in treating various conditions due to its multifaceted biological activities.

Pharmacological Activities

  • Anticancer Effects
    • This compound has demonstrated cytotoxicity against various cancer cell lines. In vitro studies show that it induces apoptosis in A549 (non-small-cell lung cancer) and K562 (leukemia) cell lines. The IC50 values for these cells were reported as 11.73 ± 0.71 µM for A549 and 15.3 ± 1.08 µM for K562, indicating significant cytotoxic potential compared to standard chemotherapeutics like staurosporine and doxorubicin .
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects, particularly in models of rheumatoid arthritis (RA). It has been shown to alleviate symptoms in collagen-induced arthritis (CIA) mice by inhibiting the PI3K/AKT signaling pathway, promoting cell cycle arrest and apoptosis in fibroblast-like synoviocytes .
  • Anticataract Activity
    • This compound has been investigated for its ability to inhibit aldose reductase (AR), an enzyme linked to diabetic cataracts. Studies indicate that it effectively reduces osmotic stress in lens tissues, thereby slowing lens opacification .
  • Neuroprotective Effects
    • There is evidence suggesting that arecaidine may protect against neurodegenerative conditions by modulating neurotransmitter systems and influencing calcium channel activity in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Enzyme Inhibition : It acts as an inhibitor of aldose reductase, impacting glucose metabolism and reducing complications associated with diabetes .
  • Signal Pathway Modulation : this compound influences key signaling pathways including PI3K/AKT, which is critical for cell survival and proliferation.

Toxicological Considerations

Despite its therapeutic potential, this compound is associated with several toxic effects:

  • Acute Toxicity : Studies indicate potential acute toxic effects at higher concentrations, necessitating careful dosage regulation .
  • Long-term Effects : Chronic exposure may lead to adverse effects on the liver and other organs, underscoring the need for further research into its safety profile .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

StudyFindings
Anusha et al. (2024)Demonstrated anticataract activity via AR inhibition; increased lens transparency in diabetic models .
Huang et al. (2022)Investigated hepatic CYP2B activity; low doses showed more significant effects than high doses on enzyme regulation .
Chen & Chang (2012)Reported apoptosis induction in leukemia cells linked to TNFR2 modulation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Arecaidine hydrobromide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. Researchers should validate these methods using reference standards and replicate protocols from peer-reviewed studies to ensure reproducibility. Cross-referencing spectral data with established databases (e.g., PubChem, SciFinder) enhances reliability .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH levels (e.g., 1.2 for gastric fluid, 7.4 for blood), temperatures (4°C to 40°C), and humidity (40–75%). Use HPLC to monitor degradation products over time. Include control samples stored at recommended conditions (4°C in airtight, light-protected containers) as per safety guidelines . Data analysis should follow ICH Q1A(R2) protocols for pharmaceutical stability testing .

Q. What protocols are essential for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles during handling. Store in sealed containers at 4°C in a dry, ventilated environment to prevent hygroscopic degradation. Conduct regular inspections for container integrity. Emergency measures include immediate decontamination of spills using inert absorbents and ethanol rinses for skin contact, followed by medical consultation .

Advanced Research Questions

Q. What methodological considerations are critical when investigating this compound’s interactions with neurotransmitter receptors?

  • Methodological Answer : Employ radioligand binding assays (e.g., using [³H]-labeled compounds) to quantify affinity for GABA receptors. Validate findings with competitive antagonists (e.g., bicuculline) and control for nonspecific binding using excess cold ligand. Pair these with functional assays (e.g., electrophysiology on neuronal cultures) to assess efficacy. Ensure blinding and randomization to minimize bias in data interpretation .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal models). Replicate conflicting experiments under standardized conditions, using identical batches of the compound. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps in mechanistic explanations .

Q. What advanced spectroscopic methods are optimal for identifying this compound metabolites in in vitro models?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity for metabolite profiling. Combine with hydrogen-deuterium exchange (HDX) experiments to elucidate metabolic pathways. Validate metabolite structures using synthetic standards and computational tools (e.g., molecular docking simulations) .

Q. Methodological Guidance for Experimental Design

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Use high-purity reagents and validate intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy. Share detailed protocols in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

  • Methodological Answer : Implement quality control (QC) checks using HPLC and NMR for each batch. Standardize animal models (e.g., strain, age) and environmental conditions (e.g., circadian cycles). Use block randomization to distribute batches across experimental groups. Publish raw data and QC metrics to enhance transparency .

Propiedades

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFCPUUBJMUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208874
Record name Arecaidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-57-6
Record name Arecaidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARECAIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Arecaidine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.